molecular formula C9H7F2NO2 B12868834 4-(Difluoromethyl)-2-methoxybenzo[d]oxazole

4-(Difluoromethyl)-2-methoxybenzo[d]oxazole

Cat. No.: B12868834
M. Wt: 199.15 g/mol
InChI Key: ACXKSWCYWSOVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-methoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-(difluoromethyl)phenol with methoxyacetyl chloride under basic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as triethylamine at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups replacing the difluoromethyl or methoxy groups .

Scientific Research Applications

4-(Difluoromethyl)-2-methoxybenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-methoxybenzo[d]oxazole
  • 4-(Chloromethyl)-2-methoxybenzo[d]oxazole
  • 4-(Bromomethyl)-2-methoxybenzo[d]oxazole

Uniqueness

4-(Difluoromethyl)-2-methoxybenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can lead to different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4-(difluoromethyl)-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-13-9-12-7-5(8(10)11)3-2-4-6(7)14-9/h2-4,8H,1H3

InChI Key

ACXKSWCYWSOVOL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2O1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.